1-(5-Tert-butyl-2-ethoxyphenyl)sulfonyl-5-methylbenzotriazole
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Overview
Description
1-(5-Tert-butyl-2-ethoxyphenyl)sulfonyl-5-methylbenzotriazole is a complex organic compound characterized by its unique molecular structure. This compound is part of the benzotriazole family, known for their diverse applications in various fields such as corrosion inhibition, UV protection, and as intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Tert-butyl-2-ethoxyphenyl)sulfonyl-5-methylbenzotriazole typically involves multi-step organic reactions. One common approach is the sulfonylation of 5-methylbenzotriazole with 5-tert-butyl-2-ethoxyphenylsulfonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions, and a suitable solvent such as dichloromethane is used.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize waste. Purification steps, including recrystallization or column chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Tert-butyl-2-ethoxyphenyl)sulfonyl-5-methylbenzotriazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl oxide derivatives.
Reduction: Reduction reactions can lead to the formation of corresponding sulfides.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Sulfonyl oxide derivatives.
Reduction: Corresponding sulfides.
Substitution: Sulfonamide or sulfonate derivatives.
Scientific Research Applications
This compound has found applications in various scientific research areas:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: It can be used as a probe in biological studies to understand cellular processes.
Industry: Used in the formulation of corrosion inhibitors and UV stabilizers.
Mechanism of Action
The mechanism by which 1-(5-Tert-butyl-2-ethoxyphenyl)sulfonyl-5-methylbenzotriazole exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The exact pathways and targets depend on the specific application, but common mechanisms include inhibition of enzymes or binding to receptors.
Comparison with Similar Compounds
Benzotriazole: A simpler analog without the tert-butyl and ethoxy groups.
5-Methylbenzotriazole: Lacks the sulfonyl group.
2-Ethoxyphenylsulfonyl chloride: A precursor in the synthesis of the target compound.
Uniqueness: 1-(5-Tert-butyl-2-ethoxyphenyl)sulfonyl-5-methylbenzotriazole stands out due to its bulky tert-butyl group and the presence of the ethoxy group, which can influence its reactivity and binding properties compared to its simpler analogs.
This comprehensive overview highlights the significance of this compound in scientific research and industrial applications. Its unique structure and reactivity make it a valuable compound in various fields.
Properties
IUPAC Name |
1-(5-tert-butyl-2-ethoxyphenyl)sulfonyl-5-methylbenzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-6-25-17-10-8-14(19(3,4)5)12-18(17)26(23,24)22-16-9-7-13(2)11-15(16)20-21-22/h7-12H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPZHXGHEKOKAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)N2C3=C(C=C(C=C3)C)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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